Technical Monograph: 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride
Technical Monograph: 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride
CAS Number: 647010-69-3 Molecular Formula: C₁₀H₈ClF₃O₂ Molecular Weight: 252.62 g/mol [1]
Executive Summary
4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is a specialized electrophilic building block used primarily in the synthesis of pharmaceutical candidates and advanced agrochemicals.[1][2] Distinguished by the presence of a lipophilic trifluoromethyl (-CF₃) group ortho to an ethoxy (-OEt) ether linkage, this compound offers a unique steric and electronic profile.[1] The -CF₃ group acts as a bioisostere, enhancing metabolic stability and membrane permeability in downstream drug targets, while the acid chloride moiety serves as a high-reactivity handle for nucleophilic acyl substitution.[1]
This guide details the synthesis, reactivity, handling, and characterization of this intermediate, designed to support medicinal chemists in optimizing lead optimization campaigns.[1]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]
The compound is an acyl chloride derivative of benzoic acid.[1][2][3] Its reactivity is governed by the electrophilicity of the carbonyl carbon, modulated by the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group.[1]
Table 1: Physicochemical Specifications
| Property | Value | Note |
| CAS Number | 647010-69-3 | Unique Identifier |
| Appearance | Colorless to pale yellow liquid | May darken upon hydrolysis |
| Boiling Point | ~115-120 °C (at reduced pressure) | Estimated based on structural analogs |
| Density | ~1.35 - 1.40 g/mL | Fluorination increases density relative to benzoyl chloride |
| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols |
| Stability | Moisture Sensitive | Hydrolyzes to parent acid and HCl |
Synthesis & Manufacturing Protocol
Core Synthesis Route
The industrial standard for producing 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride involves the chlorination of 4-ethoxy-3-(trifluoromethyl)benzoic acid .[1] Thionyl chloride (SOCl₂) is the preferred reagent due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[1]
Reaction Mechanism
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Activation: The carboxylic acid attacks the sulfur of thionyl chloride.[1]
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Intermediate Formation: A chlorosulfite intermediate is formed, releasing HCl.[1]
-
Substitution: Chloride ion attacks the carbonyl carbon, collapsing the intermediate to release SO₂ and the acid chloride.[1]
Laboratory Scale Protocol (10g Scale)
Safety Note: Perform all operations in a fume hood. SOCl₂ releases toxic fumes.[1]
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).
-
Charging: Add 4-ethoxy-3-(trifluoromethyl)benzoic acid (10.0 g, 42.7 mmol) to the flask.
-
Solvent/Reagent: Add anhydrous Thionyl Chloride (15 mL, excess).
-
Reaction: Heat the mixture to reflux (75-80 °C) for 2-4 hours. Monitor gas evolution; reaction is complete when evolution ceases.[1]
-
Work-up:
-
Cool the mixture to room temperature.
-
Remove excess SOCl₂ via rotary evaporation under reduced pressure (use a caustic trap for vapors).[1]
-
Add dry toluene (20 mL) and re-evaporate to azeotrope trace thionyl chloride.
-
-
Purification: Vacuum distillation is recommended for high-purity applications, though the crude residue is often sufficient for immediate coupling.[1]
Synthesis Workflow Diagram
Figure 1: Synthesis pathway converting the benzoic acid derivative to the acid chloride using thionyl chloride activation.[1][2]
Reactivity & Applications in Drug Discovery[1][2]
This compound acts as a "warhead" for installing the 4-ethoxy-3-(trifluoromethyl)phenyl moiety.[1] The trifluoromethyl group is critical in medicinal chemistry for modulating lipophilicity (LogP) and preventing metabolic oxidation at the phenyl ring.[1]
Key Transformations
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Amide Coupling (Schotten-Baumann Conditions):
-
Esterification:
-
Friedel-Crafts Acylation:
Reactivity Logic Diagram
Figure 2: Divergent synthesis applications.[1] The electrophilic carbonyl allows for modular installation of the pharmacophore.[1]
Handling, Safety & Stability (HSE)
As an acid chloride, this compound poses specific hazards requiring strict adherence to safety protocols.[1][3]
Hazard Profile
-
Corrosive (Skin/Eye): Causes severe burns.[1] The hydrolysis product (HCl) is a respiratory irritant.[1]
-
Water Reactive: Reacts violently with water to generate heat and HCl gas.[1]
-
Lachrymator: Vapors may induce tearing.[1]
Storage & Handling Protocol
-
Atmosphere: Store under inert gas (Argon or Nitrogen).[1] Moisture in the air will degrade the compound to the parent acid (white solid precipitate).[1]
-
Temperature: Refrigeration (2-8 °C) is recommended to prevent thermal decomposition over long periods.[1]
-
Container: Use Teflon-lined caps or glass stoppers.[1] Avoid metal spatulas if corrosion is observed.[1]
Analytical Characterization
Validating the identity of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride requires confirming the loss of the acidic proton and the retention of the fluorinated motif.[1]
Expected Spectroscopic Data
-
¹H NMR (CDCl₃):
-
¹⁹F NMR:
-
Single peak around -62 to -63 ppm (characteristic of Ar-CF₃).[1]
-
-
FT-IR (Neat):
-
Mass Spectrometry (GC-MS):
References
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CAS 329-15-7 (Analogous Benzoyl Chlorides). Retrieved from [Link]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for CF3 utility).
-
Clark, J. (2020).[1] Conversion of Carboxylic Acids into Acyl Chlorides. Chemguide. Retrieved from [Link]
